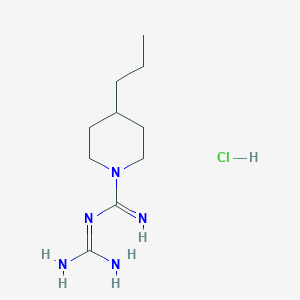
N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride is a chemical compound with the molecular formula C10H22ClN5 and a molecular weight of 247.77 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a propyl group and a guanidine moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
准备方法
The synthesis of N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride typically involves the reaction of 4-propylpiperidine with cyanamide under specific conditions to form the desired guanidine derivative. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
化学反应分析
N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the guanidine moiety are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
科学研究应用
N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.
作用机制
The mechanism of action of N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The guanidine moiety is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as changes in enzyme activity, receptor binding, and signal transduction pathways .
相似化合物的比较
N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride can be compared with other similar compounds, such as:
- N-(4-methylpiperidine-1-carboximidoyl)guanidine hydrochloride
- N-(4-ethylpiperidine-1-carboximidoyl)guanidine hydrochloride
- N-(4-butylpiperidine-1-carboximidoyl)guanidine hydrochloride
These compounds share a similar piperidine ring structure with different alkyl substitutions. The uniqueness of this compound lies in its specific propyl substitution, which may confer distinct chemical and biological properties compared to its analogs .
生物活性
N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride, also known as L15, is a guanidinium compound that has garnered attention for its potential biological activities, particularly in the field of antibiotic development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of the Compound
- IUPAC Name : N-carbamimidoyl-4-propylpiperidine-1-carboximidamide hydrochloride
- Molecular Formula : C10H22ClN5
- Molecular Weight : 247.77 g/mol
- CAS Number : 1909304-94-4
This compound exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action involves:
- Targeting Bacterial Cell Membranes : The guanidinium group enhances cellular accumulation in Gram-negative bacteria, which is crucial for its antibacterial efficacy.
- Inhibition of Signal Peptidase IB (SpsB) : Affinity-based protein profiling identified SpsB as a primary target, leading to dysregulated protein secretion and ultimately bacterial cell death.
- Cell Wall Stress Response : Studies have shown an upregulation of autolysins that degrade the bacterial cell wall, contributing to the compound's bactericidal effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the guanidinium moiety is essential for the compound's antibacterial activity. Variations in the piperidine ring and carboximidoyl group can significantly affect potency and selectivity against different bacterial strains.
Case Study 1: Antibacterial Efficacy
A study reported that L15 demonstrated a minimum inhibitory concentration (MIC) of 1.5 µM against MRSA and 12.5 µM against E. coli. These findings highlight its potential as a novel antibiotic candidate .
Case Study 2: Mechanistic Insights
In-depth biochemical analyses revealed that L15 disrupts the bacterial membrane integrity through ionic interactions with negatively charged lipids, leading to membrane depolarization. This was supported by electron microscopy studies showing cytoplasmic protein accumulation due to dysfunctional secretion pathways .
Summary of Biological Activities
属性
IUPAC Name |
N-(diaminomethylidene)-4-propylpiperidine-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N5.ClH/c1-2-3-8-4-6-15(7-5-8)10(13)14-9(11)12;/h8H,2-7H2,1H3,(H5,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNMSSBYKPEFNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(CC1)C(=N)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














